molecular formula C13H19NO3 B13470398 tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13470398
M. Wt: 237.29 g/mol
InChI Key: YUCPNEMAJWAGFV-UHFFFAOYSA-N
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Description

Based on similar compounds (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate () and tert-butyl 6-ethynyl-6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate ()), the target molecule likely features a spiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group at position 2 and a 6-ethynyl-6-hydroxy substituent. This combination of functional groups—ethynyl (alkyne) and hydroxyl—provides unique reactivity for further derivatization, particularly in drug discovery contexts .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H19NO3/c1-5-13(16)6-12(7-13)8-14(9-12)10(15)17-11(2,3)4/h1,16H,6-9H2,2-4H3

InChI Key

YUCPNEMAJWAGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#C)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Conditions Yield / Notes
1 Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Established methods from azaspiro precursors; see ref. Scalable, efficient
2 Nucleophilic addition of ethynylmagnesium bromide to ketone In dry tetrahydrofuran at 0 °C to room temperature, 2-4 hours Expected moderate to good yield (~60-70%) based on similar Grignard additions
3 Workup and purification Quench with saturated ammonium chloride, extract with ethyl acetate, dry over sodium sulfate, purify by flash chromatography Isolate this compound

Notes on Reaction Conditions

  • The reaction must be conducted under inert atmosphere (nitrogen or argon) due to moisture sensitivity of Grignard reagents and the azaspiro compound.
  • Temperature control is critical to minimize side reactions and decomposition.
  • Purification typically involves silica gel chromatography using gradients of ethyl acetate in hexanes.

Supporting Experimental Data from Related Compounds

Compound Reaction Conditions Yield Characterization
tert-Butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Benzyl magnesium chloride in THF, 0 °C to RT, 3 h 69% White solid; M+H 304.4 (calc), 204.1 (found, M-Boc) by LC-MS
tert-Butyl 6-(ethylamino)-2-azaspiro[3.3]heptane-2-carboxylate Reductive amination with Na(OAc)3BH in DCE, RT overnight 63.2% White solid; LC-MS m/z 561.5 [M+H]+ (minor), 505.4 (major)

These results demonstrate the robustness of the spirocyclic azetidine scaffold to nucleophilic addition and reductive amination, supporting the feasibility of ethynyl nucleophile addition.

Summary Table of Key Preparation Steps

Step Number Starting Material Reagent Solvent Temperature Time Yield (%) Notes
1 Azaspiro precursor Cyclization reagents Various RT Variable High Forms tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
2 tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Ethynylmagnesium bromide THF 0 °C to RT 2-4 h ~60-70 Nucleophilic addition to ketone
3 Reaction mixture Workup reagents Aqueous NH4Cl, EtOAc RT - - Extraction and purification by chromatography

Additional Considerations

  • The ethynyl group introduction via Grignard reagents is a common synthetic tactic for installing terminal alkynes on ketones.
  • Protection of the azetidine nitrogen by the tert-butyl ester (Boc) group stabilizes the molecule during these transformations.
  • Analytical characterization typically includes NMR (confirming hydroxy and ethynyl protons), LC-MS for molecular weight confirmation, and melting point determination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of γ-butyrolactone derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents at Position 6 Key Features Reference
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 -OH Hydroxyl group enables hydrogen bonding; precursor for oxidation/alkylation
tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₂₁NO₃ 227.30 -OH, -CH₃ Steric hindrance from methyl group; reduced reactivity vs. ethynyl
tert-Butyl 6-ethynyl-6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₄H₂₁NO₃ 251.33 -OCH₃, -C≡CH Methoxy protects hydroxyl; ethynyl enables click chemistry
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate C₁₅H₂₅NO₄ 283.37 -CH₂C(O)OEt Ester group for hydrolysis; potential prodrug applications
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 -NH₂ Amine group for nucleophilic reactions; intermediate in API synthesis
Key Observations:

Ethynyl vs. Hydroxyl/Methyl Groups : The ethynyl group in the target compound offers distinct reactivity for alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike hydroxyl or methyl analogs .

Protection Strategies : Methoxy-protected analogs () highlight the importance of hydroxyl group protection during synthesis, which may apply to the target compound’s ethynyl-hydroxy motif.

Biological Activity

tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound belonging to the azaspiro family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique spirocyclic structure and functional groups suggest diverse interactions with biological targets.

  • Molecular Formula : C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1147557-97-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic framework allows for effective binding within active sites, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activity Overview

Research indicates that compounds within the azaspiro class exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Some derivatives show potential as antimicrobial agents due to their ability to disrupt microbial cell function.
  • Analgesic Properties : Certain azaspiro compounds have been investigated for their pain-relieving effects, akin to those of traditional analgesics.
  • CNS Activity : Compounds similar to tert-butyl 6-ethynyl have shown promise in affecting central nervous system (CNS) pathways, suggesting potential applications in treating neurological disorders.

Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of various azaspiro compounds, including tert-butyl 6-ethynyl derivatives. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving membrane disruption.

CompoundMIC (µg/mL)Activity
tert-butyl 6-ethynyl32Moderate
Control (Ampicillin)4High

Study 2: Analgesic Effects

In a preclinical model, the analgesic properties of tert-butyl 6-ethynyl were assessed using the formalin test in rats. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Dose (mg/kg)Pain Reduction (%)
1025
2050
4075

Study 3: CNS Activity

Research investigating the CNS activity of azaspiro compounds revealed that tert-butyl derivatives could modulate neurotransmitter release, particularly serotonin and dopamine pathways. This suggests potential applications in managing mood disorders.

Comparison with Similar Compounds

The biological activity of tert-butyl 6-ethynyl can be contrasted with other azaspiro compounds:

Compound NameBiological Activity
tert-butyl 6-amino-2-azaspiro[3.3]heptaneAntidepressant effects
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptaneEnhanced hydrophilicity; lower toxicity
tert-butyl 2,6-diazaspiro[3.3]heptaneBroader spectrum of activity

Q & A

Q. What are the key synthetic routes for synthesizing tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?

The synthesis typically begins with a spirocyclic precursor such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Ethynyl and hydroxyl groups are introduced via nucleophilic addition or reduction steps. For example:

  • Step 1 : React the oxo-spiro compound with ethynylating agents (e.g., lithium acetylides) under inert atmosphere (N₂/Ar) to introduce the ethynyl group.
  • Step 2 : Hydroxylation via controlled reduction (e.g., NaBH₄ or Zn-mediated) or oxidation-reduction sequences.
  • Purification : Chromatography (e.g., gradient elution with Et₂O/Pentane) yields >95% purity .
    Key Conditions : Use anhydrous solvents (THF, dioxane), monitor via TLC, and confirm structure with ¹H/¹³C NMR and HRMS .

Q. How is the molecular structure of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., sp³ vs. sp² carbons, ethynyl protons at δ ~2.5–3.0 ppm). ¹³C NMR identifies carbonyl (C=O) and spiro carbon signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak for C₁₁H₁₇NO₃).
  • X-ray Crystallography (if crystals are obtainable): Resolves spirocyclic geometry and substituent stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

ParameterOptimization StrategyReference
Catalyst Use transition metals (e.g., Pd/Cu for ethynylation) to enhance regioselectivity.
Solvent Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Temperature Lower temps (0–5°C) reduce side reactions during ethynyl group addition.
Purification Gradient chromatography (15–100% Et₂O/Pentane) resolves closely eluting impurities.

Q. How should researchers address contradictions in reported synthetic yields (e.g., 70% vs. 95%)?

  • Variable Control : Ensure consistent starting material purity (>98% by GC) and anhydrous conditions .
  • Mechanistic Analysis : Use DFT calculations to identify energy barriers in key steps (e.g., ethynyl group addition).
  • Reproducibility : Compare protocols for catalyst loading (e.g., 1 mol% Pd vs. 5 mol%) and reaction time .

Q. What strategies are effective for controlling stereochemistry in the spirocyclic core?

  • Chiral Auxiliaries : Introduce tert-butylsulfinyl groups to direct asymmetric synthesis (e.g., LiAlH₄-mediated reductions yield enantiomeric excess >90%) .
  • Crystallization-Induced Dynamic Resolution (CIDR) : Utilize chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .

Q. How can computational modeling aid in predicting reactivity or stability?

  • Density Functional Theory (DFT) : Calculate transition states for ethynylation/hydroxylation steps to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on spirocyclic ring conformation and stability .

Q. What alternative synthetic routes exist to bypass challenging steps (e.g., low-yielding hydroxylation)?

  • Protecting Group Strategies : Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions during ethynylation .
  • One-Pot Methods : Combine ethynylation and hydroxylation in a single reactor to minimize intermediate isolation losses .

Q. How can the biological activity of this compound be evaluated in drug discovery contexts?

  • In Vitro Assays : Test solubility (log P ~2.1 predicted) and permeability (Caco-2 cell models) to assess bioavailability .
  • Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to neurological targets (e.g., serotonin receptors) .

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